5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2 and a molecular weight of 264.14 g/mol . It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves a combination of synthetic routes. One common method is the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound lacks the chloro group and has different biological activities.
1,2,3,4-Tetrahydroisoquinoline: This is a simpler derivative without the methoxy and chloro groups, and it exhibits different chemical reactivity and biological properties.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15Cl2NO2 |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2;/h5,13H,3-4,6H2,1-2H3;1H |
InChI Key |
XNXTVUCANNUEDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCNCC2=C1)Cl)OC.Cl |
Origin of Product |
United States |
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